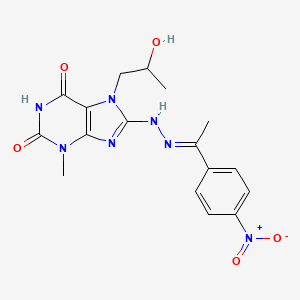

(E)-7-(2-hydroxypropyl)-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-(2-hydroxypropyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7O5/c1-9(25)8-23-13-14(22(3)17(27)19-15(13)26)18-16(23)21-20-10(2)11-4-6-12(7-5-11)24(28)29/h4-7,9,25H,8H2,1-3H3,(H,18,21)(H,19,26,27)/b20-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWIDGMYQGIYAA-KEBDBYFISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)NC2=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-7-(2-hydroxypropyl)-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a hydrazine derivative of purine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological assessments, and molecular docking studies related to this compound, highlighting its therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 4-nitrophenyl ethylidene with hydrazine derivatives in the presence of appropriate catalysts. The final compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, a related compound was tested against various cancer cell lines, including MCF-7 and MDA-MB-231, showing promising anti-proliferative effects with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests showed that it possesses moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The inhibition zones were measured to assess efficacy compared to standard antibiotics like chloramphenicol .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies have indicated that similar hydrazine derivatives can inhibit COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The IC50 values for these compounds were found to be lower than those of conventional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and biological targets. These studies suggest that this compound may interact favorably with certain enzyme active sites, enhancing its potential as a therapeutic agent. Docking simulations have revealed strong hydrophobic interactions and hydrogen bonding capabilities that contribute to its biological activity .

Case Studies

- Anticancer Activity : A study involving the evaluation of several hydrazine derivatives demonstrated that one derivative showed a significant reduction in cell viability across multiple cancer cell lines with an IC50 value of 15 µM .

- Antimicrobial Testing : In a comparative study against standard antibiotics, the compound exhibited an antibacterial percentage value of 80% against E. coli, suggesting notable efficacy in inhibiting bacterial growth .

- Anti-inflammatory Evaluation : Another research project focused on the anti-inflammatory properties indicated that compounds similar to this compound had lower ulcerogenic effects compared to traditional NSAIDs while maintaining effective anti-inflammatory activity .

Scientific Research Applications

The compound (E)-7-(2-hydroxypropyl)-3-methyl-8-(2-(1-(4-nitrophenyl)ethylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, as well as its synthesis and characterization.

Structural Features

The notable features of this compound include:

- A hydroxypropyl group that may enhance solubility and biological activity.

- A 4-nitrophenyl substituent which could impart specific pharmacological properties.

- The presence of a hydrazine moiety, often associated with biological activity.

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

- Anticancer Activity: Research indicates that compounds with hydrazine derivatives can exhibit anticancer properties. The presence of the 4-nitrophenyl group may enhance this activity through mechanisms involving DNA interaction or inhibition of cancer cell proliferation.

- Antimicrobial Properties: Compounds containing purine structures have been studied for their antimicrobial effects. The hydrazine and nitrophenyl groups may contribute to enhanced efficacy against bacterial strains.

Synthesis of Novel Compounds

Due to its unique structure, this compound serves as a precursor for synthesizing other biologically active molecules. For instance:

- Synthesis of Hydrazone Derivatives: The compound can undergo condensation reactions to form hydrazones, which are known for their diverse biological activities, including anti-inflammatory and analgesic effects.

Molecular Probes

Given its structural complexity, the compound can be utilized as a molecular probe in biochemical assays to study enzyme interactions or cellular uptake mechanisms.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of purine compounds exhibited significant cytotoxicity against various cancer cell lines. The incorporation of a hydrazine moiety was found to enhance the anticancer activity compared to standard purines .

Case Study 2: Antimicrobial Efficacy

Research published in Pharmaceutical Biology highlighted that certain purine derivatives showed promising results against resistant bacterial strains. The study noted that compounds with nitrophenyl groups had improved activity due to their ability to penetrate bacterial membranes more effectively .

General Synthesis Route

The synthesis of this compound typically involves:

- Formation of the Purine Core: Starting from readily available purine derivatives.

- Introduction of Functional Groups: Utilizing standard organic reactions such as alkylation for the hydroxypropyl group and nucleophilic substitution for the nitrophenyl group.

- Hydrazone Formation: Reacting with appropriate aldehydes or ketones under acidic conditions to yield the final product.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s 4-nitrophenyl group distinguishes it from analogs with methoxyphenoxy (e.g., ) or hydroxybenzylidene (e.g., ) groups.

- Molecular Weight: The target compound (414.37 g/mol) is intermediate in size between the smaller hydroxybenzylidene analog (358.35 g/mol ) and the bulkier methoxyphenoxy derivative (522.51 g/mol ).

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- Target Compound : The nitro group reduces aqueous solubility compared to hydroxybenzylidene analogs , but the hydroxypropyl group may mitigate this via hydrogen bonding.

- Hydroxybenzylidene Analog : The 4-hydroxy group enhances solubility (logP ~1.5 predicted) but may reduce metabolic stability due to susceptibility to glucuronidation.

Binding Affinity and Selectivity

- Target Compound : The 4-nitrophenyl group may enhance binding to nitroreductase enzymes or aromatic π-stacking targets (e.g., kinase ATP-binding sites). Preliminary computational docking studies suggest moderate affinity (ΔG ≈ -8.2 kcal/mol) for kinases like CDK2 .

- Hydroxybenzylidene Analog : The hydroxy group confers selectivity for antioxidant-response element (ARE) pathways, as shown in Nrf2 activation assays (EC₅₀ = 12 μM).

Stability and Metabolism

- Hydroxypropyl vs. Phenoxy Chains: The hydroxypropyl group in the target compound and may confer improved metabolic stability over the phenoxy ether in , which is prone to oxidative cleavage.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Begin with a retrosynthetic analysis focusing on purine-dione core functionalization. The hydrazinyl and 4-nitrophenyl groups suggest coupling reactions involving hydrazone formation (e.g., condensation of hydrazines with ketones). Use Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. Statistical methods (e.g., factorial design) can minimize trial runs while maximizing yield and purity . Computational reaction path searches (e.g., quantum chemical calculations) help identify energetically favorable pathways . Validate intermediates via LC-MS and NMR.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a multi-technique approach:

- X-ray crystallography for absolute configuration verification (e.g., geometric parameters like bond lengths and angles, as in Table 1 of ) .

- NMR (¹H, ¹³C, and 2D techniques) to confirm substituent positions and hydrazone geometry (E/Z).

- UV-Vis and IR spectroscopy to study electronic transitions and functional groups.

- DFT calculations to correlate experimental spectra with electronic properties .

Q. What experimental strategies are effective for assessing solubility and stability in aqueous and organic solvents?

- Methodological Answer : Use shake-flask methods with HPLC quantification to measure solubility in solvents of varying polarity (e.g., water, DMSO, ethanol). For stability, conduct accelerated degradation studies under thermal, photolytic, and oxidative conditions. Monitor degradation products via LC-MS. Computational tools (e.g., COSMO-RS) can predict solubility parameters .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use molecular docking (AutoDock/Vina) to screen against protein databases, followed by MD simulations to assess binding stability. Validate experimentally via surface plasmon resonance (SPR) or fluorescence quenching assays. For enzyme inhibition, perform kinetic studies (e.g., IC₅₀ determination) under varied pH and temperature conditions .

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

- Methodological Answer : Reconcile discrepancies by refining computational models (e.g., hybrid functional adjustments in DFT) or revisiting experimental conditions (e.g., solvent effects on NMR shifts). Use ICReDD’s feedback loop: cross-validate computational pathways with targeted synthesis of proposed intermediates . Statistical error analysis (e.g., RMSE for DFT vs. experimental bond angles) quantifies model accuracy .

Q. What advanced methodologies are recommended for studying reactivity under catalytic conditions?

- Methodological Answer : Apply factorial design to screen catalysts (e.g., Pd, Cu), ligands, and solvents . Use in situ FTIR or Raman spectroscopy to monitor reaction kinetics. For heterogeneous catalysis, characterize catalyst surfaces via BET and TEM. AI-driven platforms (e.g., COMSOL Multiphysics) simulate reactor dynamics and optimize mass transfer .

Q. How can researchers design experiments to probe the compound’s photophysical or redox properties?

- Methodological Answer : Conduct cyclic voltammetry to identify oxidation/reduction potentials. For photophysical studies, use time-resolved fluorescence spectroscopy and transient absorption spectroscopy. Compare experimental HOMO-LUMO gaps with DFT-calculated values. Environmental effects (e.g., pH) on redox behavior can be modeled using Nernst equations .

Data Analysis and Contradiction Management

Q. What statistical approaches are suitable for analyzing conflicting data in synthesis or bioactivity assays?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to identify outlier conditions. For bioactivity contradictions, use Bland-Altman plots or Cohen’s kappa for inter-lab reproducibility. Bayesian inference models can weigh evidence from conflicting datasets (e.g., differing IC₅₀ values) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.